![molecular formula C11H15NO B1468226 5-Phenyl-1,4-oxazepane CAS No. 933705-70-5](/img/structure/B1468226.png)
5-Phenyl-1,4-oxazepane
Overview
Description
5-Phenyl-1,4-oxazepane is a chemical compound with the molecular formula C11H15NO . It is used for pharmaceutical testing . It has been mentioned in the context of therapy, especially in the prevention or treatment of asthma .
Synthesis Analysis
The synthesis of 1,4-oxazepane derivatives involves the reaction of Fmoc-HSe (TBDMS)-OH immobilized on Wang resin with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides . The regioselectivity/stereoselectivity of the reaction depends on the substitution of the starting 2-bromoacetophenones .Chemical Reactions Analysis
The cleavage of N-phenacyl nitrobenzenesulfonamides from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization . Catalytic hydrogenation of the nitro group improves the separability of the resulting diastereomeric anilines .Scientific Research Applications
Antioxidant Activity
5-Phenyl-1,4-oxazepane derivatives have been studied for their antioxidant activity . In a study, these compounds were evaluated using 2,2-diphenyl-1-picrylhydrazyl, and the results showed that these compounds have high values as radical scavenging .
Antibacterial Activity
These compounds have also been evaluated for their antibacterial activity . The antibacterial activity of the compounds was recorded against some isolated bacteria including gram-negative (Staphylococcus aureus), and gram-positive (E.coli) in parallel with Amoxicillin as a regular drug . The compounds exhibited good values as antibacterial spreading from middling to perfect against the bacteria strains .
Molecular Docking
Molecular docking is a method that can determine the optimal and preferred orientation of a certain molecule related to another when they are coupled to create a stable complex . In this study, a series of prepared compounds were evaluated for their binding modes, potential interactions, and target binding locations .
Synthesis of Chiral Compounds
The preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters is reported in a study . Fmoc-HSe(TBDMS)-OH immobilized on Wang resin was reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides .
Pharmaceutical Testing
5-Phenyl-1,4-oxazepane is used for pharmaceutical testing . High-quality reference standards are used for accurate results .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,4-oxazepane derivatives, a group to which 5-phenyl-1,4-oxazepane belongs, have been reported as potent anticonvulsants and antifungal agents . They also find applications as dopamine D4 receptor ligands .
Mode of Action
It is known that 1,4-oxazepane derivatives interact with their targets in a way that leads to their reported biological activities .
Biochemical Pathways
Given the reported biological activities of 1,4-oxazepane derivatives, it can be inferred that 5-phenyl-1,4-oxazepane may affect pathways related to anticonvulsant and antifungal activities .
Result of Action
Given the reported biological activities of 1,4-oxazepane derivatives, it can be inferred that 5-phenyl-1,4-oxazepane may have similar effects .
properties
IUPAC Name |
5-phenyl-1,4-oxazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)11-6-8-13-9-7-12-11/h1-5,11-12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDKASDDMIEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,4-oxazepane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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